rac Alpha-Methyl Kynurenine
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Overview
Description
rac Alpha-Methyl Kynurenine: is a synthetic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is a derivative of kynurenine, an intermediate in the kynurenine pathway of tryptophan metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: rac Alpha-Methyl Kynurenine can be synthesized through various chemical reactions involving α-methyl tryptophan and other reagents . The specific synthetic routes and reaction conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: rac Alpha-Methyl Kynurenine undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding oxo compounds.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of various substituents on the aromatic ring or side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
rac Alpha-Methyl Kynurenine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in the kynurenine pathway and its effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, pain syndromes, and immune modulation
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of rac Alpha-Methyl Kynurenine involves its participation in the kynurenine pathway of tryptophan metabolism. This pathway is crucial for the regulation of immune responses and the production of neuroactive metabolites . The compound interacts with various enzymes and receptors, modulating the activity of the kynurenine pathway and influencing cellular processes such as neurotransmission and immune tolerance .
Comparison with Similar Compounds
Kynurenine: An intermediate in the kynurenine pathway with similar biochemical properties.
Kynurenic Acid: A neuroactive metabolite with antiglutamatergic effects.
Quinolinic Acid: Another metabolite in the kynurenine pathway, known for its neurotoxic properties.
Uniqueness: rac Alpha-Methyl Kynurenine is unique due to its specific structural modifications, which may confer distinct biochemical and pharmacological properties. Its methyl group at the alpha position differentiates it from other kynurenine derivatives, potentially affecting its interaction with enzymes and receptors in the kynurenine pathway .
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-amino-4-(2-aminophenyl)-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-11(13,10(15)16)6-9(14)7-4-2-3-5-8(7)12/h2-5H,6,12-13H2,1H3,(H,15,16) |
InChI Key |
PQEUTGZYJPUCNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1N)(C(=O)O)N |
Origin of Product |
United States |
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